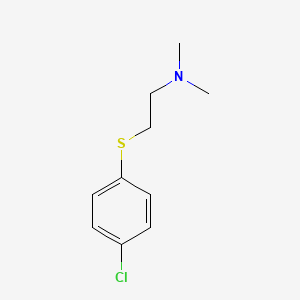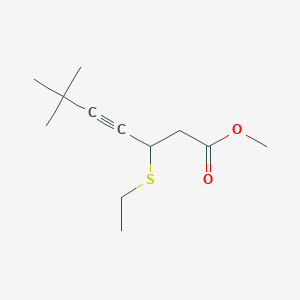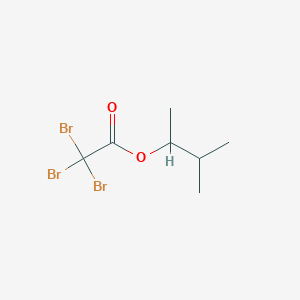
Acetic acid, tribromo, 1,2-dimethylpropyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetic acid, tribromo, 1,2-dimethylpropyl ester is a chemical compound with the molecular formula C₇H₁₁Br₃O₂ and a molecular weight of 366.873 g/mol . This compound is characterized by the presence of three bromine atoms and an ester functional group, making it a unique and interesting subject for chemical research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, tribromo, 1,2-dimethylpropyl ester typically involves the esterification of acetic acid with 1,2-dimethylpropyl alcohol in the presence of a brominating agent. The reaction conditions often require a catalyst, such as sulfuric acid, and a controlled temperature to ensure the proper formation of the ester bond .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale esterification processes with continuous monitoring of reaction parameters. The use of automated systems ensures consistent quality and yield of the final product. The bromination step is carefully controlled to prevent over-bromination and to maintain the desired product specifications .
Analyse Des Réactions Chimiques
Types of Reactions
Acetic acid, tribromo, 1,2-dimethylpropyl ester undergoes various chemical reactions, including:
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Typically involves water and a strong acid (e.g., hydrochloric acid) or a strong base (e.g., sodium hydroxide).
Substitution: Common reagents include nucleophiles such as amines or thiols, and the reactions are often carried out in polar solvents.
Major Products Formed
Applications De Recherche Scientifique
Acetic acid, tribromo, 1,2-dimethylpropyl ester has several applications in scientific research:
Mécanisme D'action
The mechanism of action of acetic acid, tribromo, 1,2-dimethylpropyl ester involves its interaction with molecular targets through its bromine atoms and ester functional group. The bromine atoms can participate in electrophilic reactions, while the ester group can undergo hydrolysis or other transformations. These interactions can affect various biochemical pathways and molecular targets, depending on the specific application .
Comparaison Avec Des Composés Similaires
Similar Compounds
Uniqueness
Acetic acid, tribromo, 1,2-dimethylpropyl ester is unique due to the presence of three bromine atoms, which impart distinct chemical reactivity and properties compared to similar compounds with fewer bromine atoms. This makes it particularly valuable in applications requiring high reactivity and specificity .
Propriétés
Numéro CAS |
90380-67-9 |
|---|---|
Formule moléculaire |
C7H11Br3O2 |
Poids moléculaire |
366.87 g/mol |
Nom IUPAC |
3-methylbutan-2-yl 2,2,2-tribromoacetate |
InChI |
InChI=1S/C7H11Br3O2/c1-4(2)5(3)12-6(11)7(8,9)10/h4-5H,1-3H3 |
Clé InChI |
AIOAXQWRROPLIL-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C(C)OC(=O)C(Br)(Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


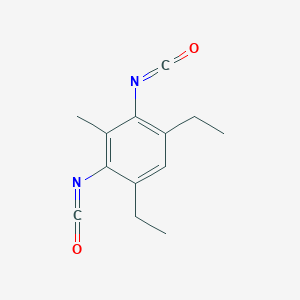
![{4-[Di(propan-2-yl)amino]phenyl}ethene-1,1,2-tricarbonitrile](/img/structure/B14358846.png)
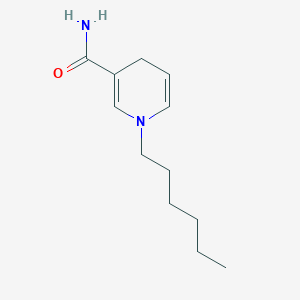
![4,5-Dimethyl-2-[(methylsulfanyl)methyl]-1,3-dithiolane](/img/structure/B14358858.png)
![1-(Pentyloxy)-3-[(prop-2-en-1-yl)amino]propan-2-ol](/img/structure/B14358862.png)
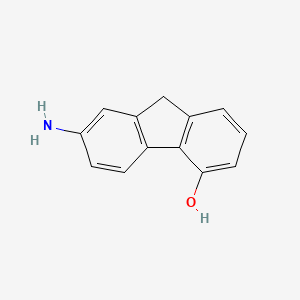
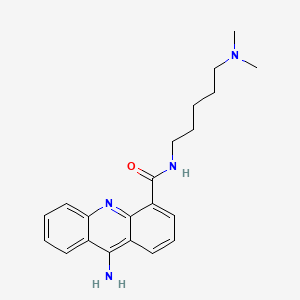
![3-bromo-N-[3-(3-bromopropanoylamino)propyl]propanamide](/img/structure/B14358881.png)
![N-{4-[3-(Methanesulfinyl)propoxy]phenyl}acetamide](/img/structure/B14358889.png)
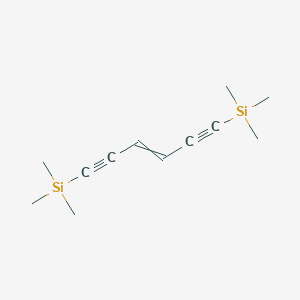
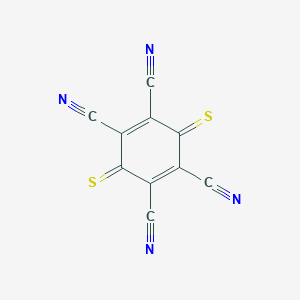
![4-[Bis(2-hydroxyethyl)amino]-4-oxobut-2-enoic acid](/img/structure/B14358902.png)
